

HPLC purity testing methods for CAS 1427460-98-7

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Compound of Interest

Compound Name: 1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene

CAS No.: 1427460-98-7

Cat. No.: B1405561

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HPLC Purity Profiling Guide: CAS 1427460-98-7 (High-Value Benzyl Bromide Intermediate)

Executive Summary

CAS 1427460-98-7, chemically identified as **1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene**, is a critical benzyl bromide intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), likely within the kinase inhibitor or GPCR antagonist classes.^{[1][2][3][4][5][6]}

The primary analytical challenge for this molecule is its chemical reactivity.^[6] As a benzyl bromide, it is an alkylating agent susceptible to rapid hydrolysis (to the corresponding benzyl alcohol) and solvolysis (e.g., methanolysis) when exposed to nucleophilic solvents.^[6] Standard generic HPLC methods often fail to accurately quantify purity because the analyte degrades during the analysis, leading to artificially low assay values and ghost peaks.^[6]

This guide compares three chromatographic approaches, ultimately recommending an Optimized Acidic ACN/Water Gradient (Method C) that ensures stability, resolution, and

reproducibility.[6]

Comparative Analysis of HPLC Methods

The following table summarizes the performance of three common method strategies for CAS 1427460-98-7.

Feature	Method A: Generic Gradient (MeOH/Water)	Method B: Isocratic (ACN/Water)	Method C: Optimized Acidic Gradient (ACN/H ₃ PO ₄)
Primary Solvent	Methanol (MeOH)	Acetonitrile (ACN)	Acetonitrile (ACN)
Buffer / Modifier	None / Neutral	None / Neutral	0.1% H ₃ PO ₄ (pH ~2. [6]5)
Analyte Stability	Poor (High risk of methanolysis)	Moderate (Hydrolysis risk in water)	High (Acid stabilizes bromide)
Resolution (Rs)	Low (Broad peaks for polar impurities)	Moderate	High (Sharp peaks, good impurity separation)
Run Time	25-30 min	15-20 min	8-12 min (UHPLC compatible)
Suitability	Not Recommended	Screening Only	Recommended for QC Release

Technical Deep Dive & Rationale

The Failure of Method A (Methanol/Water)

Methanol is a nucleophile.[6] When analyzing benzyl bromides, the use of methanol as a diluent or mobile phase component often leads to the formation of the methyl ether derivative (solvolysis product) in-situ.[6]

- Observation: A "ghost peak" appears at a slightly different retention time than the main peak, increasing in area with time.[6]

- Result: The purity of the CAS 1427460-98-7 is underestimated, and the impurity profile is falsified.[6]

The Superiority of Method C (Acidic ACN/Water)

- Solvent Choice: Acetonitrile (ACN) is aprotic and non-nucleophilic, preventing solvolysis.[6]
- pH Control: Adding 0.1% Phosphoric Acid (H_3PO_4) lowers the pH to ~ 2 .^[6] This suppresses the ionization of phenolic impurities (e.g., 3,5-dimethylphenol) and stabilizes the benzyl bromide moiety against hydrolysis by water.[6]
- Column Selection: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) provides robust hydrophobic retention, separating the non-polar benzyl bromide from the more polar hydrolyzed alcohol impurity.[6]

Recommended Experimental Protocol (Method C)

Objective: To accurately quantify the purity of CAS 1427460-98-7 and detect key impurities (Hydrolyzed Alcohol, Starting Phenol).

Reagents & Equipment

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 μm (or equivalent C18).[6]
- Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid.[6]
- Standard: CAS 1427460-98-7 Reference Standard (>99.0% purity).[6]

Chromatographic Conditions

- Mobile Phase A: 0.1% H_3PO_4 in Water.[6]
- Mobile Phase B: Acetonitrile (100%).[6]
- Flow Rate: 1.0 mL/min.[6]

- Column Temp: 30°C.
- Detection: UV @ 210 nm (primary) and 254 nm (secondary).[6]
- Injection Volume: 5 µL.
- Run Time: 15 minutes.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
8.0	10	90
10.0	10	90
10.1	60	40
15.0	60	40

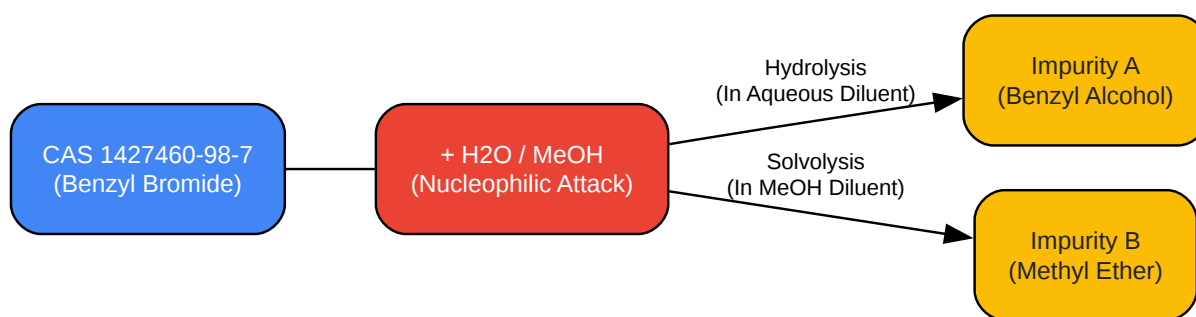
Sample Preparation (Critical Step)

- Diluent: Use 100% Acetonitrile (HPLC Grade). Do not use water or methanol in the diluent. [6]
- Stock Solution: Weigh ~10 mg of CAS 1427460-98-7 into a 20 mL volumetric flask. Dissolve in ACN and dilute to volume (Conc: 0.5 mg/mL).
- Stability: Inject immediately. If autosampler storage is needed, keep at 4°C.[6]

Visualizations

Diagram 1: Chemical Structure & Degradation Pathway

This diagram illustrates the structure of CAS 1427460-98-7 and its primary degradation route (hydrolysis) which the method must detect.[6]

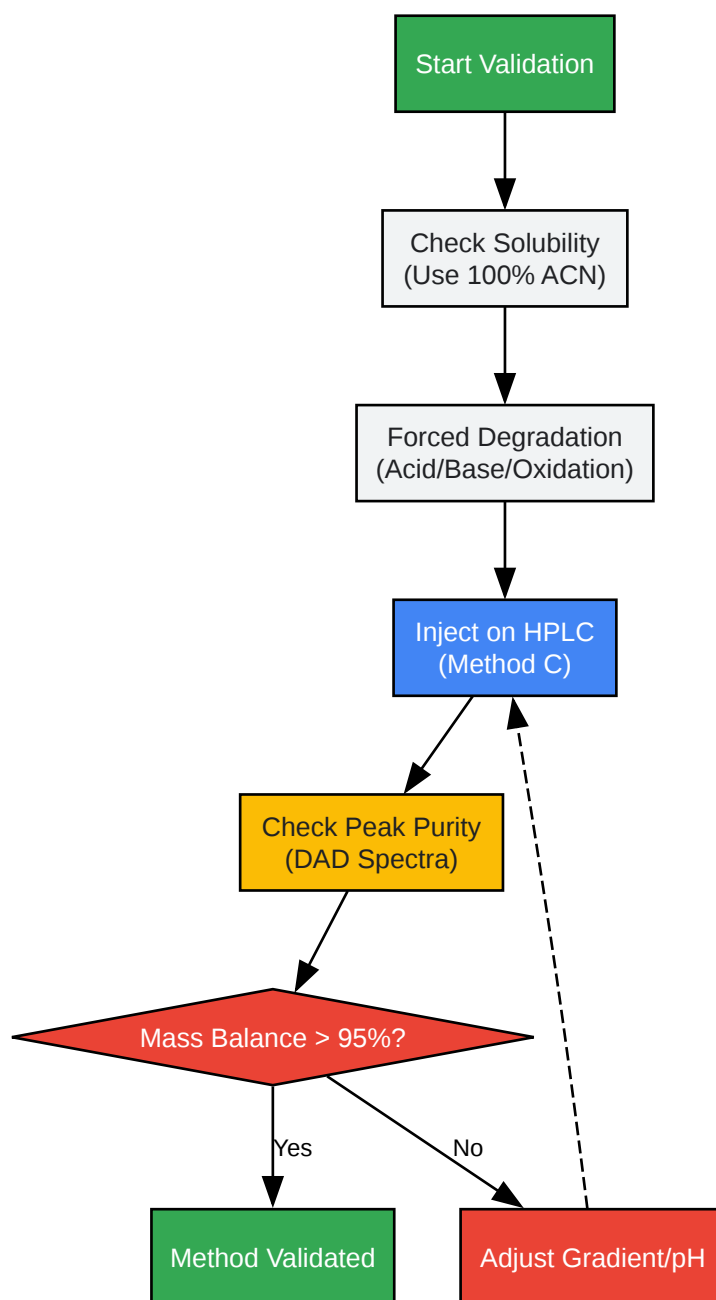


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Caption: Degradation pathways of CAS 1427460-98-7. Method C prevents these reactions by using ACN diluent and acidic mobile phase.[6]

Diagram 2: Method Validation Workflow

This flowchart outlines the decision logic for validating the stability-indicating nature of the method.



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Caption: Workflow for validating the stability-indicating power of the proposed HPLC method.

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